molecular formula C14H12N4O3S B15078857 4-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-methoxyphenol

4-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-methoxyphenol

Cat. No.: B15078857
M. Wt: 316.34 g/mol
InChI Key: JUVLLJVKQCZFLR-OVCLIPMQSA-N
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Description

4-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-methoxyphenol is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-methoxyphenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-furylamine with carbon disulfide and hydrazine hydrate to form 3-(2-furyl)-5-mercapto-1,2,4-triazole. This intermediate is then reacted with 2-methoxybenzaldehyde under acidic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form amine derivatives.

    Substitution: The furan and triazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted furan and triazole derivatives.

Scientific Research Applications

4-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways. The compound’s phenol group can participate in hydrogen bonding and electron transfer reactions, while the triazole and furan rings can interact with biological macromolecules through π-π stacking and hydrophobic interactions . These interactions can modulate enzyme activity, disrupt microbial cell membranes, and interfere with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **4-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-hydroxyphenol
  • **4-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-ethoxyphenol

Uniqueness

4-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-methoxyphenol is unique due to the presence of the methoxy group on the phenol ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with biological targets compared to similar compounds .

Properties

Molecular Formula

C14H12N4O3S

Molecular Weight

316.34 g/mol

IUPAC Name

3-(furan-2-yl)-4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H12N4O3S/c1-20-12-7-9(4-5-10(12)19)8-15-18-13(16-17-14(18)22)11-3-2-6-21-11/h2-8,19H,1H3,(H,17,22)/b15-8+

InChI Key

JUVLLJVKQCZFLR-OVCLIPMQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CO3)O

Origin of Product

United States

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